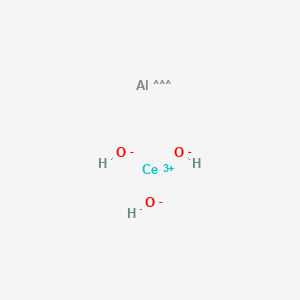
Aluminum cerium oxide (AlCeO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum cerium oxide (AlCeO3) is a compound that combines aluminum and cerium with oxygen. It is known for its unique properties, including high thermal stability, resistance to oxidation, and catalytic activity. This compound is of significant interest in various fields, including materials science, chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum cerium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves mixing aluminum nitrate and cerium nitrate in an aqueous solution, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain aluminum cerium oxide .
Industrial Production Methods: In industrial settings, aluminum cerium oxide is often produced using high-temperature solid-state reactions. This involves heating a mixture of aluminum oxide and cerium oxide powders at temperatures exceeding 1000°C. The reaction is typically carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Aluminum cerium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its redox properties, where cerium can switch between different oxidation states (Ce^3+ and Ce^4+), making it an effective catalyst in oxidation-reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions with aluminum cerium oxide include hydrogen, oxygen, and various hydrocarbons. The reactions are typically carried out at elevated temperatures to facilitate the redox processes. For example, in the presence of hydrogen, aluminum cerium oxide can undergo reduction to form cerium aluminum alloys .
Major Products: The major products formed from reactions involving aluminum cerium oxide depend on the specific reaction conditions. In oxidation reactions, cerium oxide (CeO2) is a common product, while reduction reactions can yield cerium metal and aluminum oxide .
Scientific Research Applications
Aluminum cerium oxide has a wide range of scientific research applications:
Chemistry: In chemistry, aluminum cerium oxide is used as a catalyst in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. Its catalytic properties are attributed to the redox behavior of cerium, which facilitates electron transfer processes .
Biology and Medicine: In biology and medicine, aluminum cerium oxide nanoparticles are explored for their antioxidant properties. These nanoparticles can scavenge free radicals, making them potential candidates for therapeutic applications in oxidative stress-related diseases .
Industry: In industrial applications, aluminum cerium oxide is used in the production of high-temperature ceramics and as a component in catalytic converters for automotive exhaust systems. Its thermal stability and resistance to oxidation make it suitable for these high-performance applications .
Mechanism of Action
The mechanism by which aluminum cerium oxide exerts its effects is primarily through its redox properties. Cerium in the compound can alternate between Ce^3+ and Ce^4+ oxidation states, allowing it to participate in electron transfer reactions. This redox cycling is crucial for its catalytic activity, as it enables the oxidation and reduction of various substrates. The presence of aluminum enhances the thermal stability and structural integrity of the compound, making it effective in high-temperature applications .
Comparison with Similar Compounds
- Cerium oxide (CeO2)
- Aluminum oxide (Al2O3)
- Cerium aluminate (CeAlO3)
Comparison: Compared to cerium oxide and aluminum oxide, aluminum cerium oxide exhibits enhanced catalytic properties due to the synergistic effects of aluminum and cerium. The presence of aluminum improves the thermal stability and mechanical strength of the compound, while cerium provides redox activity. Cerium aluminate, another similar compound, shares some properties with aluminum cerium oxide but may differ in specific applications and performance characteristics .
Aluminum cerium oxide stands out due to its unique combination of properties, making it a versatile material for various scientific and industrial applications.
Properties
Molecular Formula |
AlCeH3O3 |
|---|---|
Molecular Weight |
218.120 g/mol |
InChI |
InChI=1S/Al.Ce.3H2O/h;;3*1H2/q;+3;;;/p-3 |
InChI Key |
VXLGWCOZCKOULK-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[Al].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)
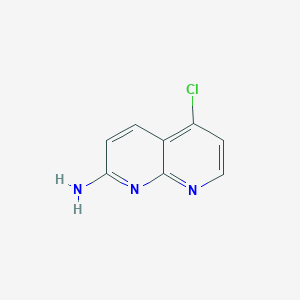
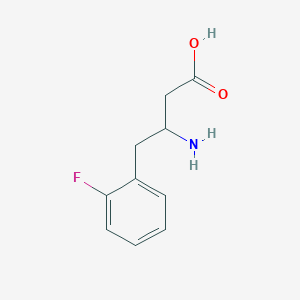
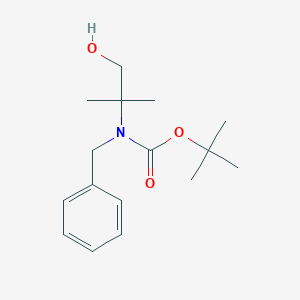
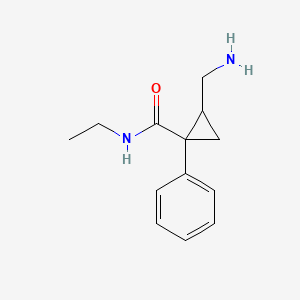
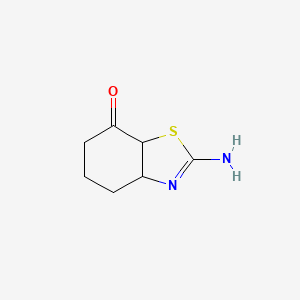
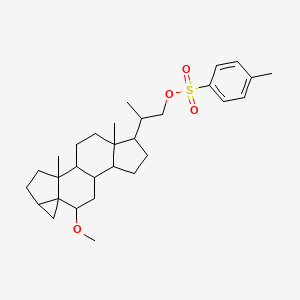
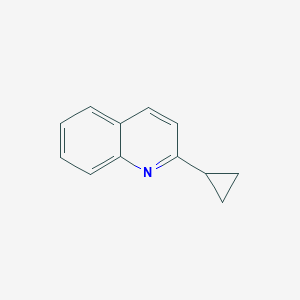
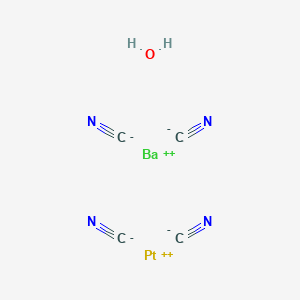
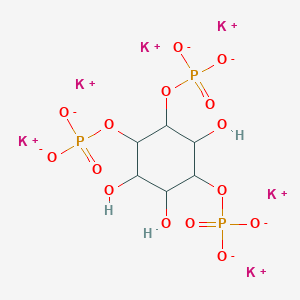
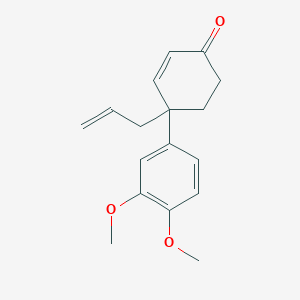
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

